![molecular formula C25H34O7 B13804799 (1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6alpha-Hydroxy Budesonide is a derivative of budesonide, a glucocorticoid steroid with potent anti-inflammatory properties. This compound is primarily used in the treatment of various inflammatory conditions, including asthma, chronic obstructive pulmonary disease, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Budesonide typically involves the hydroxylation of budesonide. One common method includes the reaction of budesonide with specific hydroxylating agents under controlled conditions. The process often requires the use of solvents like 1,4-dioxane and catalysts such as perchloric acid .
Industrial Production Methods
Industrial production of 6alpha-Hydroxy Budesonide can be achieved through a continuous flow process. This method optimizes various parameters such as flow rate, temperature, and residence time to ensure efficient production. The continuous flow process is advantageous as it can be scaled up for large-scale production while maintaining the desired molar ratio of epimers .
化学反应分析
Types of Reactions
6alpha-Hydroxy Budesonide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include butyraldehyde for hydroxylation and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include different hydroxylated derivatives of budesonide, which can have varying degrees of glucocorticoid activity .
科学研究应用
6alpha-Hydroxy Budesonide has a wide range of scientific research applications:
作用机制
6alpha-Hydroxy Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation . It also modulates the expression of various cytokines and inflammatory mediators, thereby exerting its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Budesonide: The parent compound of 6alpha-Hydroxy Budesonide, used widely for its anti-inflammatory properties.
Fluticasone: Another glucocorticoid with similar applications but different pharmacokinetic properties.
Mometasone: A glucocorticoid with a higher potency and different safety profile compared to budesonide.
Uniqueness
6alpha-Hydroxy Budesonide is unique due to its specific hydroxylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound, budesonide .
属性
分子式 |
C25H34O7 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15+,17+,18-,20-,21?,22-,23-,24-,25-/m0/s1 |
InChI 键 |
JBVVDXJXIDYDMF-VSUWKNGRSA-N |
手性 SMILES |
CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)CO)C)O)C)O |
规范 SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


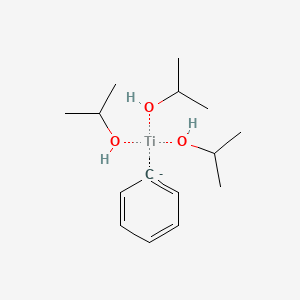
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
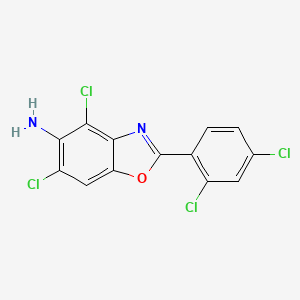
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
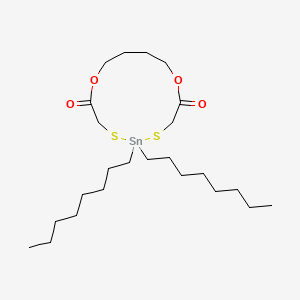
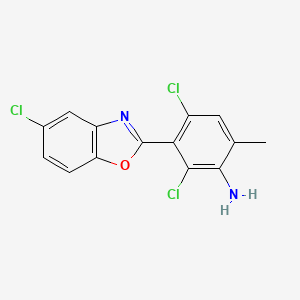

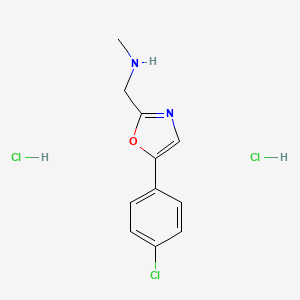
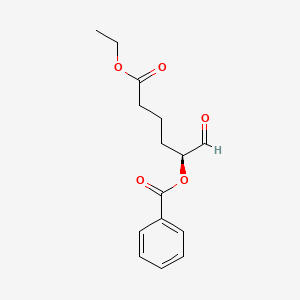
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
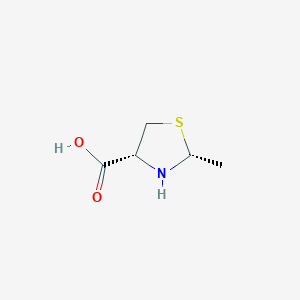

![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
